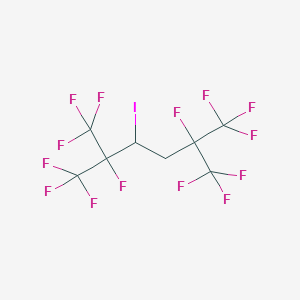
1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane: is a highly fluorinated organic compound. Its structure features multiple fluorine atoms and an iodine atom, making it a compound of interest in various fields of chemistry and industry due to its unique properties, such as high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving fluorinated precursors.
Iodination: The iodine atom is introduced using iodinating agents like iodine monochloride (ICl) or molecular iodine (I2) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of fluorination reactions.
Controlled Conditions: Maintaining controlled temperatures and pressures to ensure the safety and efficiency of the reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form less fluorinated derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of fluorinated alcohols or amines.
Reduction: Formation of partially fluorinated hydrocarbons.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Scientific Research Applications
1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of 1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its high electronegativity and lipophilicity.
Pathways: It can participate in pathways involving halogen bonding and hydrophobic interactions, influencing the behavior of biological molecules and materials.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,5,6,6,6-Octafluoro-2,5-bis(trifluoromethyl)hexane: Lacks the iodine atom, making it less reactive in substitution reactions.
1,1,1,2,5,6,6,6-Octafluoro-3-chloro-2,5-bis(trifluoromethyl)hexane: Contains a chlorine atom instead of iodine, leading to different reactivity and applications.
Properties
CAS No. |
88562-42-9 |
|---|---|
Molecular Formula |
C8H3F14I |
Molecular Weight |
491.99 g/mol |
IUPAC Name |
1,1,1,2,5,6,6,6-octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane |
InChI |
InChI=1S/C8H3F14I/c9-3(5(11,12)13,6(14,15)16)1-2(23)4(10,7(17,18)19)8(20,21)22/h2H,1H2 |
InChI Key |
ZSSJJRCCIXTXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(C(F)(F)F)F)I)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12827158.png)
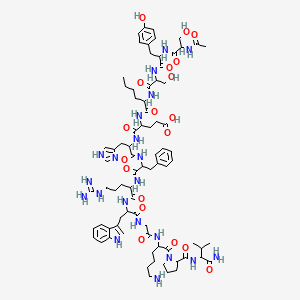

![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)
![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)


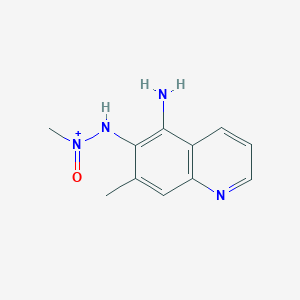


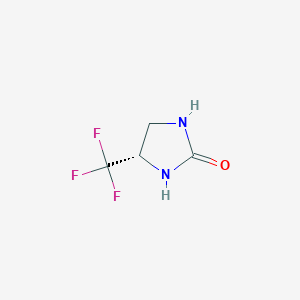
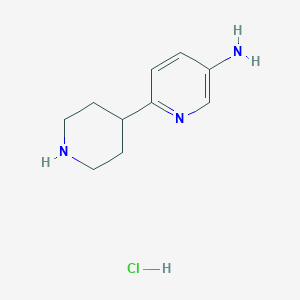
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
